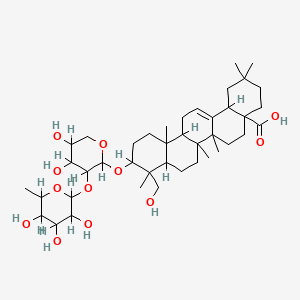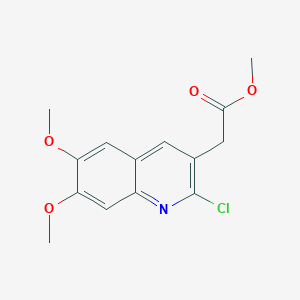![molecular formula C21H15NO7 B8034906 1-({[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B8034906.png)
1-({[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}oxy)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-({[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}oxy)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a pyrrolidine-2,5-dione moiety linked to a coumarin structure, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-({[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}oxy)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the coumarin core. One common method involves the reaction of 4-hydroxycoumarin with ethyl bromoacetate to form ethyl 2-(2-oxo-2H-chromen-4-yloxy)acetate. This intermediate is then reacted with hydrazine to yield 2-(2-oxo-2H-chromen-4-yloxy)acetohydrazide. Subsequent condensation with benzaldehyde produces N’-benzylidene-2-(2-oxo-2H-chromen-4-yloxy)acetohydrazide, which is further reacted with maleic anhydride or mercaptoacetic acid to form the final product .
Industrial Production Methods
the synthesis likely involves similar steps as described above, with optimization for large-scale production, including the use of green solvents and catalysts to improve yield and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
1-({[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}oxy)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of potential derivatives .
Wissenschaftliche Forschungsanwendungen
1-({[(2-oxo-4-phenyl-2H-chromen-
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(2-oxo-4-phenylchromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO7/c23-18-8-9-19(24)22(18)29-21(26)12-27-14-6-7-15-16(13-4-2-1-3-5-13)11-20(25)28-17(15)10-14/h1-7,10-11H,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWJNUOWUUWDRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2,5-dioxoimidazolidin-4-yl)propanoic acid](/img/structure/B8034841.png)
![7-amino-3-[2-(methylsulfanyl)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B8034846.png)
![1-{[3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B8034850.png)
![1-[(2,3-Dihydro-1-benzofuran-5-ylacetyl)oxy]pyrrolidine-2,5-dione](/img/structure/B8034862.png)
![10,11-dimethoxy-5-(prop-2-en-1-yloxy)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-9-one](/img/structure/B8034880.png)
![2-(prop-2-en-1-yloxy)-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B8034888.png)
![1-{[(1,1-Dioxidotetrahydrothiophen-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B8034891.png)

![2-Chloro-3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-6,8-dimethoxyquinoline-5-carbaldehyde](/img/structure/B8034910.png)

![2,2-Bis(propylsulfanyl)-7-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),8(12),9-trien-6-one](/img/structure/B8034923.png)
![3-(3-hydroxyphenyl)-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B8034927.png)
![1-{[(2-Chlorophenyl)methylidene]amino}guanidine; acetic acid](/img/structure/B8034928.png)
